D-gulose-1-13C

13C NMR spectroscopy Metabolic tracing Isotopomer analysis

D-Gulose-1-13C is the definitive tracer for D-gulose-specific metabolic pathways. Its C1 site-specific 99 atom % 13C enrichment enables unambiguous NMR/MS quantification without 13C-13C coupling interference. Unlabeled D-gulose or 13C-labeled common hexoses (e.g., D-Glucose-1-13C) cannot substitute: D-gulose differs stereochemically at C3 and C5, and is not a glycolytic substrate. Therefore, glucose-based tracers fail to trace gulose metabolism. Essential for enzyme characterization, LC-MS/MS internal standardization, and gulose-containing natural product biosynthesis studies. For rigorous flux analysis, procure D-Gulose-1-13C.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B1161217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-gulose-1-13C
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i1+1
InChIKeyGZCGUPFRVQAUEE-RGICIRPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Gulose-1-13C: Position-Specific Carbon-13 Labeled Rare Aldohexose for Metabolic Flux Analysis and Isotopic Tracer Studies


D-Gulose-1-13C is a stable isotope-labeled rare aldohexose in which the C1 carbon atom is enriched with carbon-13 (99 atom % 13C), with a molecular formula of C₅¹³CH₁₂O₆ and molecular weight of 181.15 [1]. D-Gulose is a C3 epimer of D-galactose and differs stereochemically from D-glucose at both the C3 and C5 positions, which fundamentally alters its recognition by metabolic enzymes and cellular transporters compared to abundant hexoses . The site-specific 13C enrichment at the anomeric C1 position enables unambiguous tracking of this rare sugar via NMR spectroscopy or mass spectrometry without interference from natural abundance 13C background signals [1].

Why Unlabeled D-Gulose or Alternative 13C-Labeled Sugars Cannot Replace D-Gulose-1-13C in Targeted Metabolic Investigations


Generic substitution with unlabeled D-gulose precludes all isotopic tracing capability, while substitution with 13C-labeled abundant sugars such as D-Glucose-1-13C fails to interrogate rare sugar-specific metabolic pathways. D-Gulose differs stereochemically from D-glucose at C3 and C5 positions, and this stereochemical divergence produces fundamentally different substrate recognition by carbohydrate-active enzymes . Substituting D-Gulose-1-13C with a uniformly labeled or alternative site-labeled common hexose would direct the tracer through glycolysis and the pentose phosphate pathway—the canonical routes for glucose—rather than through the distinct metabolic fate of D-gulose, which remains largely uncharacterized and is the precise object of investigation when this tracer is selected [1]. Furthermore, enzymes such as glucose isomerases demonstrate marked substrate discrimination based on sugar stereochemistry, with activity on non-glucose aldohexoses varying substantially depending on hydroxyl group configuration [2].

D-Gulose-1-13C: Quantifiable Differentiation Evidence for Procurement and Experimental Design Decisions


C1-Specific 13C Enrichment Enables Unambiguous Anomeric Carbon Tracking in NMR-Based Metabolic Studies

D-Gulose-1-13C provides site-specific 13C enrichment exclusively at the C1 anomeric carbon, achieving isotopic purity of ≥99 atom % 13C [1]. In contrast, uniformly labeled [U-13C] sugars produce complex multiplet splitting patterns from 13C-13C J-couplings that obscure spectral interpretation, whereas site-specific labeling at C1 yields singlet resonances that are directly quantifiable without deconvolution [2]. This positional labeling strategy enables unambiguous tracking of the anomeric carbon through metabolic transformations—a capability not achievable with uniformly labeled alternatives where carbon scrambling across all six positions complicates pathway deconvolution.

13C NMR spectroscopy Metabolic tracing Isotopomer analysis

Stereochemical Discrimination: D-Gulose vs. D-Glucose Differential Recognition by Carbohydrate-Active Enzymes

D-Gulose is a C3 epimer of D-galactose and differs from D-glucose at both C3 and C5 hydroxyl configurations, a structural divergence that profoundly alters enzyme-substrate recognition . Xylose isomerase—an enzyme that also acts on glucose—discriminates between substrates based on hydroxyl group stereochemistry; the active-site residue Trp-139 provides steric hindrance toward the larger glucose molecule, enabling discrimination between D-xylose and D-glucose [1]. By extension, the additional stereochemical differences at C3 and C5 in D-gulose relative to glucose predict even greater divergence in enzyme recognition. BRENDA enzyme database entries further demonstrate that carbohydrate-active enzymes show wide substrate specificity variations across hexose epimers—for instance, D-allose (another rare aldohexose) exhibits activities ranging from 39% to 189% relative to D-glucose depending on the specific enzyme variant [2]. D-Gulose-1-13C therefore enables investigation of rare sugar-specific metabolic routes that glucose-based tracers cannot access.

Enzyme specificity Substrate recognition Rare sugar metabolism

Isotopic Purity and Quantitative Specifications for Reproducible Metabolic Flux Analysis

D-Gulose-1-13C is supplied with isotopic enrichment of 99 atom % 13C at the C1 position [1]. This high enrichment level meets or exceeds the threshold required for reliable metabolic flux analysis (MFA), where incomplete isotopic enrichment introduces systematic error into flux calculations. For comparison, D-Glucose-13C (single-site labeled, unspecified position) is commercially available at 99.7% purity with 13C enrichment , while D-Glucose-4-13C is supplied at 99 atom % 13C . The 99 atom % 13C enrichment specification of D-Gulose-1-13C places it in the same quantitative tier as mainstream labeled glucose tracers widely used in peer-reviewed MFA studies, ensuring that tracer-specific data quality will be comparable to established methods.

Isotopic enrichment Quality control Metabolic flux analysis

L-Gulose Biosynthesis Demonstrates Functional Relevance of Gulose Stereochemistry in Biological Systems

L-Gulose, the enantiomer of D-gulose, has been definitively identified as the sugar moiety of the main polar lipid (MPL) in Thermoplasma acidophilum, accounting for approximately 46% of total polar lipids in this archaeon, and is biosynthesized from D-glucose via stepwise stereochemical inversion at C2 and C5 [1][2]. The gulose scaffold—albeit in the L-configuration—serves an essential structural role in membrane lipid architecture under extreme acidic conditions (pH 1–2) and high temperature (55–59°C). This finding establishes that the gulose carbon skeleton, with its distinct C3 and C5 stereochemistry, participates in biologically significant pathways that are fundamentally distinct from glucose-based metabolism. D-Gulose-1-13C provides the isotopically labeled tool to probe analogous metabolic roles of the D-enantiomer in other biological systems.

Rare sugar biosynthesis Archaeal lipid metabolism Enzyme stereospecificity

Enzymatic Synthesis of L-Gulose Demonstrates Feasibility of Gulose Production with Defined Stereochemical Purity

Enzymatic synthesis of L-gulose from D-sorbitol has been demonstrated using a short-chain dehydrogenase/reductase from Sphingomonas species A1 (SpsADH), yielding L-gulose as the sole product without contamination by D-glucose [1]. This enzymatic system was further implemented in an in vitro production system using NADH oxidase for cofactor recycling, establishing a scalable route to gulose with defined stereochemistry [2]. The availability of D-Gulose-1-13C as a research tracer supports investigations into analogous D-gulose production pathways and metabolic engineering efforts. In contrast, D-glucose-1-13C cannot be used to study rare sugar production pathways because its stereochemistry fundamentally differs at two chiral centers.

Enzymatic synthesis Rare sugar production Stereochemical purity

High-Value Application Scenarios for D-Gulose-1-13C in Academic and Industrial Research


Metabolic Flux Analysis of Rare Sugar Catabolism and Anabolism

Investigators studying the metabolic fate of D-gulose in microbial, plant, or mammalian systems require D-Gulose-1-13C as the definitive isotopic tracer. The C1-specific 13C enrichment (99 atom % 13C) enables quantitative tracking of carbon flux through D-gulose-specific pathways without spectral interference from 13C-13C coupling, a limitation that plagues uniformly labeled tracers [1]. Given that D-gulose differs stereochemically from glucose at C3 and C5 and is not a substrate for canonical glycolytic enzymes to the same extent as glucose, D-Glucose-1-13C cannot substitute for these investigations. Procurement of D-Gulose-1-13C is therefore mandatory for any flux study where D-gulose metabolism is the experimental variable rather than glucose metabolism [2].

Enzyme Substrate Specificity Profiling and Carbohydrate-Active Enzyme Characterization

Biochemists and enzymologists characterizing novel carbohydrate-active enzymes require authentic labeled substrates to quantify kinetic parameters and determine substrate specificity. D-Gulose-1-13C serves as an essential tool for profiling enzymes that may act on rare aldohexoses. The BRENDA database demonstrates that substrate specificity varies dramatically across hexose epimers—D-allose relative activity ranges from 39% to 189% of D-glucose depending on enzyme variant—underscoring that glucose-based activity assays cannot predict activity toward D-gulose [1]. Furthermore, enzymes such as xylose isomerase discriminate between substrates based on hydroxyl stereochemistry via specific active-site residues [2]. D-Gulose-1-13C enables direct, quantitative measurement of enzyme activity toward the D-gulose scaffold via NMR or MS detection of labeled product formation, providing data unobtainable with unlabeled substrates or alternative labeled sugars.

Internal Standard for Quantitative LC-MS/MS Analysis of D-Gulose in Complex Biological Matrices

Analytical chemists developing quantitative assays for D-gulose in biological samples (plasma, tissue homogenates, cell culture media, or fermentation broths) require a stable isotope-labeled internal standard that co-elutes with the analyte and experiences identical ionization efficiency and matrix effects. D-Gulose-1-13C, with its +1 Da mass shift relative to unlabeled D-gulose (m/z 181.15 vs. 180.16) and 99 atom % 13C enrichment, provides the optimal internal standard for LC-MS/MS quantification [1]. The position-specific labeling at C1 ensures that the isotope label remains intact during most analytical workflows, while the high isotopic purity minimizes correction factors for natural abundance overlap. This application is directly supported by established methodologies using D-Glucose-13C as an internal standard, with UHPLC-HRMS methods achieving R² > 0.99 and detection limits of 0.1–50 mg/L for sugar metabolites in labeled fermentation samples [2].

Biosynthetic Pathway Elucidation in Microorganisms Producing Gulose-Containing Natural Products

Natural product chemists and microbiologists investigating gulose-containing secondary metabolites or structural lipids require D-Gulose-1-13C for precursor feeding studies to map biosynthetic pathways. The identification of L-gulose as a major lipid component (46% of total polar lipids) in Thermoplasma acidophilum establishes biological precedent for gulose incorporation into complex biomolecules [1][2]. Feeding experiments with D-Gulose-1-13C followed by 13C NMR or MS analysis of isolated metabolites enable unambiguous identification of which carbon atoms in the final product derive from the gulose precursor. The site-specific C1 labeling provides a definitive spectroscopic handle—a singlet resonance at the anomeric carbon chemical shift region—that is readily distinguishable from natural abundance 13C signals and from scrambled label that would result from metabolic breakdown and reassembly [3].

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